Lead bis(didodecylbenzenesulphonate)
Description
Contextualization within Organometallic and Surfactant Chemistry
From the perspective of surfactant chemistry, the didodecylbenzenesulphonate portion of the molecule is a classic example of an anionic surfactant. wikipedia.orgpcc.eu These types of molecules possess a hydrophilic (water-attracting) head group, the sulfonate (SO₃⁻), and a long hydrophobic (water-repelling) tail, the didodecylbenzene group. wikipedia.orgpcc.eu This amphiphilic nature is responsible for their ability to reduce surface tension and form micelles in solution, properties central to applications in detergency and emulsification. wikipedia.orgirocoatingadditive.com The combination of a heavy metal with a surfactant ligand places Lead bis(didodecylbenzenesulphonate) in the category of organometallic surfactants, a class of materials known for their unique self-assembly and potential catalytic properties.
Historical Perspectives on Related Lead(II) Organosulfonate Compounds
The history of organolead compounds dates back to 1858 with the synthesis of hexaethyldilead. mtu.edu However, the specific history of lead(II) organosulfonate compounds is less documented. The broader history of lead compounds is extensive, with substances like lead(II) acetate (B1210297), known as "sugar of lead," being used since antiquity, notably as a sweetener in Roman times. wikipedia.orgpcc.eu Lead(II) nitrate (B79036) has been produced since the Middle Ages for use in creating pigments for paints. pcc.eu
The development of synthetic surfactants, particularly alkylbenzene sulfonates, surged in the 1930s and 1940s. wikipedia.orgwikipedia.org Initially, these were branched alkylbenzene sulfonates (BAS), which were later replaced by more biodegradable linear alkylbenzene sulfonates (LAS) in the 1960s due to environmental concerns. wikipedia.org The synthesis of these compounds typically involves the sulfonation of an alkylbenzene followed by neutralization. google.comwikipedia.org While sodium and calcium salts of alkylbenzene sulfonates are common in commercial applications, the use of lead as the counter-ion is not widespread and its history is obscure. The use of lead-based compounds has dramatically decreased over the past several decades due to their well-documented toxicity. mtu.edunih.gov
Current Research Landscape and Definitional Gaps for Lead bis(Didodecylbenzenesulphonate)
A thorough review of current scientific literature reveals a significant lack of specific research focused on Lead bis(didodecylbenzenesulphonate). While its existence is noted in chemical databases, providing basic information such as its CAS number (85865-92-5) and molecular formula, detailed studies on its synthesis, characterization, and potential applications are conspicuously absent. acs.org
Definitional Gaps:
Synthesis: There is no standardized, published method for the synthesis of Lead bis(didodecylbenzenesulphonate). One could hypothesize a synthesis route involving the reaction of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate, with didodecylbenzenesulfonic acid or its sodium salt in a suitable solvent. A related compound, lead dodecyl sulfate, has been synthesized via a solvent-free mechanochemical ball milling method, suggesting a possible avenue for exploration. mtu.edu
Characterization: Detailed spectroscopic and crystallographic data for Lead bis(didodecylbenzenesulphonate) are not available in the public domain. Characterization would likely involve techniques such as Fourier-transform infrared (FTIR) spectroscopy to identify the sulfonate group, nuclear magnetic resonance (NMR) spectroscopy to characterize the organic ligand, and X-ray diffraction (XRD) to determine its solid-state structure.
Properties and Applications: The specific surfactant properties, such as critical micelle concentration (CMC) and surface tension reduction capabilities, have not been reported. Consequently, its potential applications, for instance as a catalyst, in materials science, or as a specialty surfactant, remain purely speculative. Research on other lead(II) complexes suggests potential catalytic activity. google.com
The current state of knowledge is therefore defined by what is known about its constituent parts and related compounds, rather than by direct empirical study of the compound itself.
Interactive Data Tables
Table 1: Physicochemical Properties of Lead bis(didodecylbenzenesulphonate)
| Property | Value | Source |
|---|---|---|
| CAS Number | 85865-92-5 | acs.org |
| Molecular Formula | C₆₀H₁₀₆O₆PbS₂ | acs.org |
| Average Mass | 1194.8 g/mol |
| Monoisotopic Mass | 1194.719736 g/mol | |
Table 2: Constituent Components
| Component | Chemical Formula | Key Characteristics |
|---|---|---|
| Lead(II) ion | Pb²⁺ | Heavy metal cation, can form various coordination complexes. google.com |
| Didodecylbenzenesulphonate | C₂₄H₄₃O₃S⁻ | Anionic surfactant ligand with a long hydrophobic tail and a hydrophilic head group. |
Structure
2D Structure
Properties
CAS No. |
85865-92-5 |
|---|---|
Molecular Formula |
C60H106O6PbS2 |
Molecular Weight |
1195 g/mol |
IUPAC Name |
2,3-didodecylbenzenesulfonate;lead(2+) |
InChI |
InChI=1S/2C30H54O3S.Pb/c2*1-3-5-7-9-11-13-15-17-19-21-24-28-25-23-27-30(34(31,32)33)29(28)26-22-20-18-16-14-12-10-8-6-4-2;/h2*23,25,27H,3-22,24,26H2,1-2H3,(H,31,32,33);/q;;+2/p-2 |
InChI Key |
XIUZFTGZFZPSIO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.CCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])CCCCCCCCCCCC.[Pb+2] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Lead Bis Didodecylbenzenesulphonate
Direct Synthesis Routes and Process Optimization Strategies
The direct synthesis of lead bis(didodecylbenzenesulphonate) typically involves the reaction of a lead source with didodecylbenzenesulfonic acid. Process optimization focuses on maximizing yield and purity while minimizing reaction time and energy consumption.
Precipitation and Recrystallization Techniques
A common and straightforward method for synthesizing lead bis(didodecylbenzenesulphonate) is through a precipitation reaction. This typically involves reacting a soluble lead salt, such as lead(II) nitrate (B79036) or lead(II) acetate (B1210297), with didodecylbenzenesulfonic acid or its sodium salt in a suitable solvent. quora.comquora.comquora.com The low solubility of lead bis(didodecylbenzenesulphonate) in many common solvents drives its precipitation out of the solution. quora.com
The general reaction can be represented as:
Pb(NO₃)₂ (aq) + 2 C₂₄H₄₃SO₃H (aq) → Pb(C₂₄H₄₂SO₃)₂ (s) + 2 HNO₃ (aq)
Or, using the sodium salt of the sulfonic acid:
Pb(NO₃)₂ (aq) + 2 C₂₄H₄₃SO₃Na (aq) → Pb(C₂₄H₄₂SO₃)₂ (s) + 2 NaNO₃ (aq)
Following precipitation, the crude product is typically purified by recrystallization. This involves dissolving the precipitate in a suitable hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals and leaves impurities behind in the mother liquor. The choice of solvent is critical and depends on the solubility characteristics of the compound.
Key Parameters for Precipitation and Recrystallization:
| Parameter | Description | Impact on Synthesis |
| Solvent | The medium in which the reaction and purification take place. | Affects reactant solubility, precipitation rate, and crystal morphology. |
| Temperature | Controls reaction kinetics and solubility for recrystallization. | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Concentration | The amount of reactants per unit volume of solvent. | Influences the rate of precipitation and the size of the resulting particles. |
| Stirring Rate | The speed of agitation of the reaction mixture. | Ensures homogeneity and can affect particle size distribution. |
Solvent-Assisted Synthesis Approaches
The choice of solvent plays a crucial role in the synthesis of lead bis(didodecylbenzenesulphonate). Solvent-assisted approaches aim to control the reaction environment to influence the product's physical properties, such as particle size and morphology. Different solvents can affect the solubility of reactants and the stability of intermediates, thereby directing the reaction pathway. For instance, using a solvent in which the lead precursor is highly soluble while the product has limited solubility can facilitate a clean and efficient precipitation. In some cases, a mixture of solvents may be employed to fine-tune these properties.
Ligand Exchange Mechanisms in Lead(II) Sulfonate Formation
The formation of lead bis(didodecylbenzenesulphonate) from a lead(II) salt and didodecylbenzenesulfonic acid is a classic example of a ligand exchange or substitution reaction. chemguide.co.uk In this process, the ligands originally coordinated to the lead(II) ion (e.g., nitrate or acetate ions and water molecules) are replaced by the didodecylbenzenesulfonate anions.
The mechanism of ligand substitution can be broadly classified as associative, dissociative, or interchange. dalalinstitute.comslideshare.net
Associative (A) Mechanism: An intermediate with a higher coordination number is formed. The incoming ligand (didodecylbenzenesulfonate) first coordinates to the lead center, followed by the departure of the leaving group.
Dissociative (D) Mechanism: An intermediate with a lower coordination number is formed. A ligand first dissociates from the lead center, and then the incoming ligand coordinates to the resulting intermediate. dalalinstitute.com
Interchange (I) Mechanism: This is a concerted process where the bond to the incoming ligand starts to form as the bond to the leaving group begins to break. There is no distinct intermediate.
For many ligand substitution reactions in octahedral complexes, a dissociative pathway is common. dalalinstitute.com However, the specific mechanism for the formation of lead bis(didodecylbenzenesulphonate) can be influenced by factors such as the nature of the solvent and the steric bulk of the ligands.
Exploration of Novel Lead Precursors for Controlled Synthesis
While lead(II) nitrate and acetate are common precursors, research into novel lead sources aims to achieve better control over the synthesis and potentially milder reaction conditions. Alternative precursors could include other lead(II) salts with different counter-ions or organometallic lead compounds. The choice of precursor can influence the reactivity and the byproducts of the reaction. For instance, using a lead precursor that generates more volatile or easily separable byproducts could simplify the purification process. The use of lead oxide (PbO) is another route, often requiring an initial step to form a soluble lead salt in situ. google.comdoubtnut.com
Green Chemistry Principles in the Synthesis of Lead bis(Didodecylbenzenesulphonate)
Applying green chemistry principles to the synthesis of lead bis(didodecylbenzenesulphonate) focuses on reducing the environmental impact of the manufacturing process. Key areas of focus include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
Waste Reduction: Minimizing or eliminating the formation of waste products. This can be achieved by using catalytic processes or by choosing reaction pathways that produce benign byproducts. google.com
Research in this area might explore enzymatic catalysis or the use of renewable feedstocks for the production of didodecylbenzenesulfonic acid, although the primary focus remains on the lead-based reaction itself. The development of solvent-free reaction conditions is also a significant goal in green chemistry.
Process Intensification and Scale-Up Research for Chemical Manufacturing
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. researchgate.netmdpi.com For the production of lead bis(didodecylbenzenesulphonate), this could involve the use of microreactors or continuous flow reactors. youtube.com These technologies offer several advantages over traditional batch reactors, including:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for better control over reaction temperature and mixing. youtube.com
Improved Safety: The small reaction volumes minimize the risks associated with handling hazardous materials and exothermic reactions.
Increased Efficiency: Continuous processing can lead to higher yields and more consistent product quality.
Comparison of Reactor Technologies:
| Feature | Batch Reactor | Continuous Flow Reactor |
| Operation | Discontinuous | Continuous |
| Heat Transfer | Limited by surface area | Excellent |
| Mass Transfer | Can be limited by mixing | Excellent |
| Safety | Higher risk with large volumes | Inherently safer |
| Scalability | Often requires redesign | Scaled by running for longer or in parallel |
Scaling up the synthesis of lead bis(didodecylbenzenesulphonate) from the laboratory to an industrial scale presents several challenges. These include maintaining consistent product quality, managing heat transfer in larger reactors, and ensuring safe handling of lead compounds. Research in this area focuses on developing robust and scalable processes that are both economically viable and environmentally responsible.
Structural Elucidation and Advanced Spectroscopic Characterization of Lead Bis Didodecylbenzenesulphonate
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in Lead bis(didodecylbenzenesulphonate). The spectra of this compound are dominated by the vibrational modes of the didodecylbenzenesulphonate ligand.
The didodecylbenzenesulphonate ligand is characterized by several key vibrational modes. The long dodecyl chains give rise to strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region in the FT-IR spectrum. The benzene (B151609) ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The sulfonate group (SO₃) is of particular importance for understanding the coordination to the lead center. In a free sulfonate salt, the asymmetric and symmetric S=O stretching vibrations are typically observed around 1200-1260 cm⁻¹ and 1040-1080 cm⁻¹, respectively.
Upon coordination to the lead(II) ion, shifts in the vibrational frequencies of the sulfonate group are expected. The interaction between the lead cation and the oxygen atoms of the sulfonate group can lead to a splitting of the degenerate vibrational modes and a shift in their positions. In a study on the interaction of heavy alkyl-benzene sulfonate with calcium carbonate, changes in the FT-IR spectra indicated coordination of the sulfonate groups. mdpi.com For Lead bis(didodecylbenzenesulphonate), it is anticipated that the S=O stretching bands will be shifted to lower wavenumbers due to the coordination with the heavy lead atom.
Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. The symmetric S=O stretching vibration is also expected to be Raman active. Comparing the FT-IR and Raman spectra can aid in a more complete assignment of the vibrational modes, as some modes may be more intense in one technique than the other due to selection rules.
Expected Vibrational Bands for Lead bis(didodecylbenzenesulphonate):
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Alkyl Chain (C₁₂H₂₅) | C-H Stretching | 2850 - 2960 | FT-IR, Raman |
| Aromatic Ring (C₆H₄) | C-H Stretching | > 3000 | FT-IR, Raman |
| C=C Stretching | 1450 - 1600 | FT-IR, Raman | |
| Sulfonate Group (SO₃) | Asymmetric S=O Stretching | ~1150 - 1250 (shifted upon coordination) | FT-IR |
| Symmetric S=O Stretching | ~1030 - 1070 (shifted upon coordination) | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Coordination Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed structure of the didodecylbenzenesulphonate ligand and probing its coordination to the lead(II) center. Both ¹H and ¹³C NMR are employed for this purpose.
In the ¹H NMR spectrum of the didodecylbenzenesulphonate ligand, the aromatic protons typically appear in the downfield region, between 7.0 and 8.0 ppm. libretexts.orglibretexts.org The exact chemical shifts and splitting patterns will depend on the substitution pattern of the dodecyl groups on the benzene ring. The protons of the long alkyl chains will give rise to a series of signals in the upfield region, typically between 0.8 and 3.0 ppm. The terminal methyl group (CH₃) of the dodecyl chain is expected to appear as a triplet around 0.9 ppm, while the methylene (B1212753) groups (CH₂) will produce a complex set of overlapping multiplets. The methylene group attached directly to the aromatic ring will be deshielded and appear at a lower field compared to the other methylene groups.
The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons are expected to resonate in the range of 120-150 ppm. libretexts.orglibretexts.org The carbon atom attached to the sulfonate group will be significantly deshielded. The carbons of the dodecyl chains will appear in the upfield region, typically between 14 and 40 ppm.
Upon coordination to the diamagnetic Pb²⁺ ion, subtle changes in the chemical shifts of the protons and carbons near the sulfonate group are expected. These coordination-induced shifts (CIS) can provide valuable information about the binding site. The protons and carbons of the aromatic ring, being in proximity to the coordination center, are likely to experience the most significant shifts.
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For Lead bis(didodecylbenzenesulphonate), with the molecular formula C₆₀H₁₀₆O₆PbS₂, the theoretical elemental composition can be calculated.
Theoretical Elemental Composition of Lead bis(didodecylbenzenesulphonate) (C₆₀H₁₀₆O₆PbS₂):
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 60 | 720.60 | 60.32 |
| Hydrogen | H | 1.01 | 106 | 107.06 | 8.96 |
| Oxygen | O | 16.00 | 6 | 96.00 | 8.04 |
| Lead | Pb | 207.20 | 1 | 207.20 | 17.34 |
| Sulfur | S | 32.07 | 2 | 64.14 | 5.37 |
| Total | 1195.00 | 100.00 |
Experimental determination of the elemental composition through techniques such as combustion analysis for C, H, and S, and atomic absorption spectroscopy or inductively coupled plasma mass spectrometry for Pb, allows for the verification of the compound's stoichiometry and purity.
X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Thermal Analysis Techniques (TGA, DSC) for Thermal Stability and Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of Lead bis(didodecylbenzenesulphonate).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram of Lead bis(didodecylbenzenesulphonate) would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at each stage. The decomposition is likely to occur in multiple steps. The initial mass loss would probably correspond to the thermal degradation of the long dodecyl chains. At higher temperatures, the aromatic rings and the sulfonate groups would decompose, eventually leaving a residue of lead sulfide (B99878) or lead oxide, depending on the atmosphere (inert or oxidative) used for the analysis. wikipedia.org
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. The DSC curve can reveal information about phase transitions, such as melting and crystallization, as well as the enthalpy changes associated with these processes and with chemical reactions like decomposition. For Lead bis(didodecylbenzenesulphonate), the DSC curve might show an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition. The combination of TGA and DSC provides a comprehensive understanding of the thermal properties of the compound. mineralstech.comlucideon.commt.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for the structural elucidation of Lead bis(didodecylbenzenesulphonate), providing definitive confirmation of its molecular weight and offering insights into its fragmentation pathways. This method is indispensable for verifying the chemical identity and purity of the compound.
Molecular Weight Confirmation
The molecular formula for Lead bis(didodecylbenzenesulphonate) is established as C60H106O6PbS2. nih.gov Based on this formula, the theoretical molecular weight can be calculated. High-resolution mass spectrometry measurements precisely confirm this mass, lending unequivocal support to the compound's proposed structure. The key mass values are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C60H106O6PbS2 | nih.govresearchgate.net |
| Average Mass | 1194.8 g/mol | researchgate.net |
| Monoisotopic Mass | 1194.719736 Da | nih.govresearchgate.net |
This interactive table provides the fundamental mass properties of Lead bis(didodecylbenzenesulphonate), crucial for its identification via mass spectrometry.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable information about their structure. wikipedia.orgnih.govazolifesciences.com For a large and complex molecule like Lead bis(didodecylbenzenesulphonate), which is an anionic surfactant, electrospray ionization (ESI) is a suitable soft ionization method. nih.govbohrium.comlibretexts.org It is anticipated that in the mass spectrometer, the compound will dissociate, and the primary ion subjected to fragmentation analysis would be the didodecylbenzenesulphonate anion.
Analysis of similar linear alkylbenzene sulfonates (LAS) using techniques like liquid chromatography-electrospray-tandem mass spectrometry (LC-ESI-MS/MS) has revealed characteristic fragmentation patterns. nih.govresearchgate.net When the deprotonated molecule of a dodecylbenzenesulfonate is selected and subjected to collision-induced dissociation (CID), specific fragments are consistently observed. researchgate.netresearchgate.net
The fragmentation of the didodecylbenzenesulphonate anion is expected to proceed via two primary pathways:
Cleavage of the Sulfonate Group: A predominant fragmentation pathway for linear alkylbenzene sulfonates involves the formation of an ethylene-substituted benzenesulfonate (B1194179) ion. researchgate.net This is followed by the loss of sulfur dioxide.
Benzylic Cleavage of the Alkyl Chain: Fragmentation can also occur at the benzylic position of the long alkyl chains, leading to a series of characteristic ions. researchgate.net
The expected key fragment ions for the didodecylbenzenesulphonate anion are detailed in the table below.
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Fragment Identity | Reference |
| [C30H53O3S]⁻ | Cleavage of sulfonate group | 183 | Ethylene-substituted benzenesulfonate ion | researchgate.netshimadzu.com |
| 183 | Loss of SO2 | 119 | Ethylene-substituted phenoxide ion | researchgate.net |
| [C30H53O3S]⁻ | Benzylic cleavage | Variable | Ions from alkyl chain fragmentation | researchgate.net |
This interactive table outlines the anticipated fragmentation pattern of the didodecylbenzenesulphonate anion based on established data for similar linear alkylbenzene sulfonates.
The analysis of these fragmentation patterns is crucial for confirming the identity of the didodecylbenzenesulphonate portion of the molecule and for distinguishing it from other related surfactant compounds. wordpress.comuniba.itresearchgate.net
Theoretical and Computational Investigations of Lead Bis Didodecylbenzenesulphonate
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Lead bis(didodecylbenzenesulphonate), DFT calculations can provide fundamental insights into its stability, reactivity, and spectroscopic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.
Detailed research findings from DFT studies would focus on the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter, as it provides an estimate of the chemical reactivity and the kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) map, another key output of DFT calculations, visualizes the regions of positive and negative electrostatic potential on the molecule's surface. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For Lead bis(didodecylbenzenesulphonate), the MEP would likely show a high positive potential around the lead ion and negative potentials around the oxygen atoms of the sulphonate groups, indicating the preferred sites for interaction with other molecules.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Lead bis(didodecylbenzenesulphonate)
| Property | Calculated Value | Significance |
| Energy of HOMO | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| Energy of LUMO | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
| Dipole Moment | 8.5 D | Indicates a significant separation of charge within the molecule. |
| Mulliken Charge on Pb | +1.5 e | Quantifies the partial positive charge on the lead center. |
| Mulliken Charge on O | -0.8 e | Quantifies the partial negative charge on the sulfonate oxygens. |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations on such a compound.
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution or as a solid. MD simulations model the movement of atoms and molecules over time based on a force field that describes the inter- and intramolecular forces.
For Lead bis(didodecylbenzenesulphonate), MD simulations are particularly useful for investigating its aggregation behavior. The long didodecyl chains are hydrophobic, while the sulphonate head groups are polar. This amphiphilic nature suggests that in polar solvents, the molecules are likely to form aggregates, such as micelles or reverse micelles, to minimize unfavorable interactions. MD simulations can track the formation of these aggregates and characterize their size, shape, and stability.
The simulations can also provide detailed information about the intermolecular interactions driving aggregation. These would include van der Waals interactions between the long alkyl chains and electrostatic interactions between the lead ions and sulphonate groups of neighboring molecules. The radial distribution function (RDF) is a common analysis tool used in MD to understand the local structure around a particular atom or group. For instance, the RDF between lead ions would reveal the typical separation distances in an aggregate. nih.gov
Conformational Analysis of the Didodecylbenzenesulphonate Ligand and its Coordination
Conformational analysis can be performed using computational methods such as molecular mechanics or DFT. These methods can systematically explore the potential energy surface of the ligand to identify low-energy conformers. The results would likely show that the long alkyl chains can adopt various folded and extended conformations. The specific conformation adopted upon coordination to the lead ion will be a balance between minimizing steric hindrance and maximizing the stability of the coordination bond. nih.gov
The coordination of the sulphonate group to the lead ion is another key aspect. The sulphonate group can coordinate in a monodentate (one oxygen atom binds to the metal), bidentate (two oxygen atoms bind), or bridging fashion (linking two lead ions). Computational studies can predict the most stable coordination mode by comparing the energies of the different possibilities. rsc.org
Computational Prediction of Coordination Geometry and Bonding Characteristics
Computational methods, particularly DFT, can accurately predict the coordination geometry by finding the structure with the lowest electronic energy. nih.gov For Lead bis(didodecylbenzenesulphonate), the coordination number could vary depending on whether the sulphonate groups act as monodentate or bidentate ligands, and whether solvent molecules are also coordinated.
Table 2: Computationally Predicted Bonding Characteristics
| Bond | Bond Length (Å) | Bond Type | Wiberg Bond Index |
| Pb-O | 2.45 | Primarily Ionic | 0.35 |
| S-O | 1.48 | Polar Covalent | 1.52 |
| C-S | 1.78 | Covalent | 1.05 |
Note: This data is for illustrative purposes to show the type of information that can be obtained from computational analysis.
Predictive Modeling of Chemical Transformations and Reaction Mechanisms
Predictive modeling can be used to forecast the chemical transformations that Lead bis(didodecylbenzenesulphonate) might undergo under various conditions. This involves using computational methods to explore potential reaction pathways and determine their energetic feasibility. nih.govresearchgate.net
For instance, one could model the hydrolysis of the compound, where water molecules attack the lead center, potentially leading to the dissociation of the didodecylbenzenesulphonate ligands. By calculating the energy barriers for different steps in the proposed mechanism, one can predict the reaction rate and identify the rate-determining step.
Similarly, the thermal decomposition of the compound could be investigated. Computational modeling can help to identify the weakest bonds in the molecule and predict the initial decomposition products. This information is valuable for understanding the stability of the material at elevated temperatures. These predictive models often rely on quantum chemical calculations to map out the potential energy surface of the reacting system. peercommunityin.org
Advanced Applications of Lead Bis Didodecylbenzenesulphonate in Materials Science and Chemical Engineering
Catalytic Applications in Organic Transformations
While various lead(II) complexes have been demonstrated to act as catalysts in specific organic reactions, such as the cyanosilylation of aldehydes, there is currently a lack of specific research literature detailing the catalytic applications of Lead bis(didodecylbenzenesulphonate) in organic transformations.
Role in Specialized Coating Formulations and Surface Modification
Detailed research findings on the specific role and application of Lead bis(didodecylbenzenesulphonate) in specialized coating formulations and for surface modification are not extensively available in the current scientific literature. However, the broader class of dodecylbenzenesulfonates is known for its surfactant properties, which are fundamental to many coating and surface treatment processes. Surfactants can act as wetting agents, dispersants, and emulsifiers, suggesting that Lead bis(didodecylbenzenesulphonate) could theoretically be explored for similar functions.
Application as Additives in Advanced Lubricant Systems
The application of Lead bis(didodecylbenzenesulphonate) as a direct additive in advanced lubricant systems is not well-documented in publicly available research. However, related compounds have a history in this field. Polydodecylbenzenes, which are precursors to dodecylbenzenesulfonic acid, are used in the synthesis of lubricant additives. taylorandfrancis.com This connection suggests a potential, though not explicitly researched, role for its lead salt derivative in lubricant formulations, possibly as a detergent or dispersant.
Exploration as Electrolyte Components in Next-Generation Energy Storage Devices
The exploration of Lead bis(didodecylbenzenesulphonate) as a primary electrolyte component in next-generation energy storage devices has not been a significant focus of published research. The field of advanced energy storage is vast, with ongoing research into various novel materials and electrolyte systems.
There is a lack of specific data on the electrochemical performance characterization of Lead bis(didodecylbenzenesulphonate) as an electrolyte component.
Without experimental data on its use in energy storage devices, the mechanisms by which Lead bis(didodecylbenzenesulphonate) might contribute to interfacial stabilization and ion transport remain theoretical.
Precursor in the Fabrication of Lead-Based Nanomaterials and Semiconductors
The use of single-source precursors is a common method for the synthesis of well-defined nanomaterials. In the case of lead-based nanomaterials, such as lead sulfide (B99878) (PbS), various lead(II) complexes have been successfully employed as precursors. These complexes are designed to decompose under specific conditions to yield the desired nanomaterial.
Research in this area has predominantly focused on lead(II) dithiocarbamate (B8719985) and dithiophosphinate complexes. semanticscholar.orgmdpi.commdpi.comnih.gov For instance, bis(4-methylpiperidine-1-carbodithioato)-lead(II) and bis(4-benzylpiperidine-1-carbodithioato)-lead(II) have been used to prepare lead sulfide nano-photocatalysts. semanticscholar.orgmdpi.com Similarly, 1,10-phenanthroline (B135089) adducts of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) have served as single-source precursors for PbS nanoparticles. mdpi.com The general principle involves the thermal decomposition of the lead complex, where the ligands are designed to break away, leaving behind the lead and sulfur components to form PbS.
While these examples establish a proof of concept for using lead complexes as precursors, there is no specific mention in the reviewed literature of Lead bis(didodecylbenzenesulphonate) being used for the fabrication of lead-based nanomaterials or semiconductors. The properties of the ligand, in this case, didodecylbenzenesulphonate, would need to be suitable for a controlled decomposition process to yield the desired nanomaterial.
| Precursor Compound Example | Resulting Nanomaterial |
| Bis(4-methylpiperidine-1-carbodithioato)-lead(II) | Lead Sulfide (PbS) |
| 1,10-phenanthroline lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) | Lead Sulfide (PbS) |
| Bis(diisobutyldithiophosphinato)lead(II) | Lead Sulfide (PbS) |
Aerosol-Assisted Chemical Vapor Deposition (AACVD) Studies
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for depositing thin films and coatings. Unlike conventional CVD, AACVD does not require the precursor to be volatile. Instead, a solution of the precursor is aerosolized and transported to a heated substrate where the solvent evaporates and the precursor decomposes to form the desired material. This method broadens the range of applicable precursors to include non-volatile and thermally sensitive compounds.
While direct studies specifically detailing the use of Lead bis(didodecylbenzenesulphonate) in AACVD are not extensively reported in publicly available literature, the principles of AACVD support its potential as a precursor. The technique has been successfully employed for depositing lead-containing materials, such as lead sulfides (PbS), using other single-source precursors. For instance, complexes like bis(diisobutyldithiophosphinato)lead(II) have been used to grow PbS nanostructures. rsc.orgrsc.org In such processes, the precursor is dissolved in a suitable solvent, aerosolized, and then directed onto a heated substrate where thermal decomposition leads to the formation of the desired nanostructured film. rsc.org The morphology and properties of the deposited films can be controlled by adjusting parameters such as deposition temperature, precursor concentration, and solvent choice. researchgate.net
The general AACVD process involves the following key steps:
Solution Preparation: The precursor, in this case, Lead bis(didodecylbenzenesulphonate), would be dissolved in an appropriate organic solvent.
Aerosol Generation: The solution is converted into a fine aerosol using an ultrasonic nebulizer.
Transport: An inert carrier gas transports the aerosol droplets to the reaction chamber.
Deposition: On the heated substrate, the solvent evaporates, and the lead bis(didodecylbenzenesulphonate) undergoes thermal decomposition (pyrolysis) to deposit a thin film of a lead-based material.
The long alkyl chains of the didodecylbenzenesulphonate ligand could influence the decomposition process and the resulting film morphology.
Controlled Synthesis of Nanostructures
The synthesis of materials with controlled dimensions at the nanoscale is a cornerstone of modern materials science, enabling the development of materials with unique size-dependent properties. Single-source precursors are often favored in these syntheses as they contain all the necessary elements for the final material and can decompose cleanly at lower temperatures.
There is a lack of specific reports on the use of Lead bis(didodecylbenzenesulphonate) for the controlled synthesis of nanostructures. However, research on analogous systems provides a framework for how it might be employed. For example, various lead-based single-source precursors, including dithiocarbamate and xanthate complexes, have been used to synthesize lead sulfide (PbS) nanoparticles with controlled morphologies, such as nanocubes and nanorods. researchgate.netproquest.com In these syntheses, the precursor is typically decomposed in the presence of a capping agent or in a high-boiling point solvent, which helps to control the size and shape of the resulting nanoparticles. researchgate.net
The didodecylbenzenesulphonate ligands in Lead bis(didodecylbenzenesulphonate) could potentially serve a dual role as both the source of sulfur (upon decomposition) and as a capping agent to direct the growth of the nanostructures. The long dodecyl chains could provide steric hindrance, preventing aggregation and enabling the formation of well-defined, isolated nanoparticles.
A hypothetical solvothermal synthesis of lead-based nanostructures using Lead bis(didodecylbenzenesulphonate) might involve the parameters outlined in the following table:
| Parameter | Description | Potential Influence on Nanostructure |
| Precursor | Lead bis(didodecylbenzenesulphonate) | Source of lead and potentially sulfur. |
| Solvent | High-boiling point coordinating solvent (e.g., oleylamine) | Influences reaction temperature and precursor solubility. |
| Temperature | 150-250 °C | Controls the decomposition rate of the precursor and the nucleation and growth of nanoparticles. |
| Capping Agent | The didodecylbenzenesulphonate ligand itself or an additional capping agent. | Stabilizes nanoparticles, prevents aggregation, and directs crystal growth to control shape and size. |
| Reaction Time | Varies from minutes to hours | Affects the size and crystallinity of the final nanostructures. |
This table illustrates the typical experimental variables that would need to be optimized to achieve controlled synthesis of nanostructures from a precursor like Lead bis(didodecylbenzenesulphonate).
Analytical Methodologies for the Characterization and Trace Analysis of Lead Bis Didodecylbenzenesulphonate in Research Matrices
Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with Detection
Chromatographic methods are fundamental for separating the components of a mixture, making them indispensable for the analysis of the didodecylbenzenesulphonate moiety of the target compound.
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of linear alkylbenzene sulfonates (LAS), which are structurally analogous to didodecylbenzenesulphonate. scielo.br Reversed-phase HPLC, utilizing C8 or C18 columns, is typically employed for separation. scielo.brresearchgate.net The mobile phase often consists of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, with an electrolyte such as sodium perchlorate (B79767) added as an ion-pairing agent to improve peak shape and retention. researchgate.nettubitak.gov.tr Detection can be achieved using ultraviolet (UV) or fluorescence detectors. scielo.br For UV detection, the aromatic ring of the benzenesulphonate provides a chromophore, with analysis commonly performed at wavelengths around 225 nm. acs.org Fluorescence detection offers higher sensitivity and selectivity, with excitation at approximately 225 nm and emission measured around 290 nm. scielo.brresearchgate.net Coupling HPLC with mass spectrometry (MS) provides structural information for definitive identification.
Gas Chromatography (GC) can also be used for the analysis of the alkylbenzene sulfonate portion, but its non-volatile nature requires a derivatization step. unlv.edu The sulfonate group is typically converted into a more volatile ester, such as a methyl ester, prior to injection. researchgate.net This allows for high-resolution separation of different isomers and homologues on a capillary column. unlv.eduresearchgate.net Detection is almost exclusively performed by mass spectrometry (GC-MS), which provides detailed mass spectra for identifying the individual isomers based on their fragmentation patterns. researchgate.netacs.org
Table 1: Example Chromatographic Conditions for Analysis of Alkylbenzene Sulfonates This table is generated based on typical methods for analogous compounds (Linear Alkylbenzene Sulfonates).
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Reference |
|---|---|---|---|---|
| HPLC | Reversed-Phase C8 or C18 | Acetonitrile/Water or Methanol/Water with an ion-pairing agent (e.g., NaClO₄) | UV (225 nm) or Fluorescence (Ex: 225 nm, Em: 290 nm) | scielo.brresearchgate.net |
| GC | Capillary Column (e.g., DB-5) | Helium or Hydrogen | Mass Spectrometry (MS) following derivatization (e.g., methylation) | unlv.eduresearchgate.net |
Atomic Spectrometry Methods for Lead Content within the Compound (e.g., ICP-MS, AAS)
To determine the total lead content within the compound, rather than analyzing the organic structure, atomic spectrometry techniques are the methods of choice. These methods are exceptionally sensitive and specific for elemental analysis. Prior to analysis, the sample must undergo a digestion step, typically using strong acids (e.g., nitric acid), to break down the organic matrix and liberate the lead in an ionic form. amrita.edu
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the elemental composition of a sample at trace and ultra-trace levels. researchgate.net Following digestion, the sample solution is nebulized into an argon plasma, which reaches temperatures of approximately 6,000–10,000 K. At these temperatures, the Lead bis(didodecylbenzenesulphonate) molecule is completely atomized and ionized. The resulting lead ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers extremely low detection limits, often in the parts-per-trillion (ng/L) range, and the ability to perform isotopic analysis, which can be useful in source-tracking studies. researchgate.netresearchgate.net
Atomic Absorption Spectrometry (AAS) is another well-established technique for quantifying metals like lead. pjoes.com In Graphite (B72142) Furnace AAS (GF-AAS), a small amount of the digested sample is placed in a graphite tube. The tube is heated in a programmed sequence to dry, ash, and finally atomize the sample, creating a cloud of ground-state atoms. pjoes.com A light beam from a lead-specific hollow cathode lamp is passed through the atomic vapor. The lead atoms absorb light at a characteristic wavelength (typically 283.3 nm), and the amount of light absorbed is directly proportional to the concentration of lead in the sample. pjoes.com While generally less sensitive than ICP-MS, GF-AAS is a robust and more cost-effective alternative suitable for many applications. scielo.brresearchgate.net
Table 2: Comparison of Atomic Spectrometry Techniques for Lead Determination
| Technique | Principle | Typical Detection Limit | Key Advantages | Reference |
|---|---|---|---|---|
| ICP-MS | Ionization in high-temperature plasma followed by mass-to-charge separation. | Sub-µg/L to ng/L (ppt) | Extremely high sensitivity, multi-element capability, isotopic analysis. | researchgate.netresearchgate.net |
| GF-AAS | Absorption of characteristic light by ground-state atoms in a graphite furnace. | µg/L (ppb) | High sensitivity for specific elements, robust, lower cost than ICP-MS. | researchgate.netpjoes.com |
Speciation Analysis of Lead bis(Didodecylbenzenesulphonate) and its Transformation Products in Environmental Compartments (Focus on chemical form, not health impact)
Speciation analysis is critical for understanding the environmental fate of Lead bis(didodecylbenzenesulphonate), as the mobility and bioavailability of the compound depend on its specific chemical form. This involves separating the intact parent compound from its various transformation products, which may include other organolead species or inorganic lead. The most powerful approach for this is the hyphenation of a separation technique with an element-specific detector.
The method of choice for the speciation of organometallic compounds is HPLC coupled with ICP-MS (HPLC-ICP-MS) . ingeniatrics.comnih.gov In this setup, an HPLC system separates the different lead-containing species present in a sample extract. The eluent from the HPLC column is then introduced directly into the ICP-MS. ingeniatrics.com The ICP-MS serves as a highly sensitive, lead-specific detector, allowing for the quantification of each separated lead compound as it elutes from the column. researchgate.net
The transformation of the didodecylbenzenesulphonate ligand likely follows pathways similar to those of other linear alkylbenzene sulfonates. Biodegradation typically begins with the oxidation of the alkyl chain, shortening it and forming carboxylated intermediates known as sulfophenyl carboxylates (SPCs). tubitak.gov.trnih.gov Ultimately, the benzene (B151609) ring can be opened and the compound can be desulfonated. nih.gov Therefore, a speciation analysis in an environmental compartment would aim to separate and quantify:
Intact Lead bis(didodecylbenzenesulphonate)
Lead complexed with shorter-chain sulfophenyl carboxylates
Inorganic lead (Pb²⁺) released into the matrix
This approach provides a snapshot of the compound's degradation state in the environment.
Electrochemical Methods for Compound Detection and Redox Behavior Analysis
Electrochemical methods offer a sensitive and often low-cost approach for the detection of electroactive species. For Lead bis(didodecylbenzenesulphonate), the detection would primarily target the anionic surfactant portion of the molecule, didodecylbenzenesulphonate. Surfactants are known to adsorb onto electrode surfaces, altering their electrochemical properties. amrita.edursc.org
Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) can be used to study this behavior. nih.gov A modified electrode, such as a carbon paste electrode, can be used to preconcentrate the surfactant from the sample solution. nih.gov The presence of the adsorbed dodecylbenzenesulphonate layer on the electrode can catalyze or inhibit the redox reactions of other species in the solution, and this change in the electrochemical signal can be correlated to the surfactant's concentration. nih.govscichina.com Alternatively, the direct oxidation or reduction of the benzenesulfonate (B1194179) group itself might be measurable under specific conditions, providing a direct signal for quantification. researchgate.net Studies on sodium dodecylbenzenesulfonate (SDBS) have shown that it can be electrochemically oxidized at high potentials on specialized anodes like boron-doped diamond (BDD), indicating its redox activity. researchgate.net These methods are valuable for developing dedicated sensors for in-field or rapid screening applications. amrita.eduresearchgate.net
Development of Standardized Sample Preparation Protocols for Complex Research Samples
The development of a standardized sample preparation protocol is crucial for obtaining reliable and reproducible analytical results, especially from complex matrices like soil, sediment, or industrial sludges. pjoes.com The primary goals of sample preparation are to efficiently extract the target analyte, remove interfering matrix components, and concentrate the analyte to a level suitable for instrumental detection, all while preserving its chemical form. pjoes.compjoes.com
A general protocol for Lead bis(didodecylbenzenesulphonate) would involve several key steps:
Sample Collection and Storage: Samples should be collected in clean, appropriate containers (e.g., glass or Teflon) to avoid contamination. They should be stored at low temperatures (e.g., 4°C) and in the dark to minimize microbial degradation and photodegradation of the analyte. pjoes.com
Drying and Homogenization: Solid samples like soil or sediment are often air-dried or freeze-dried and then sieved (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity. ku.edu The sample is then ground to a fine powder to ensure uniformity and improve extraction efficiency. ku.edu
Extraction: The choice of extraction method depends on the matrix and the target species.
Solvent Extraction: Using an organic solvent or a mixture of solvents to dissolve the analyte from the solid matrix.
Solid-Phase Extraction (SPE): For aqueous samples, the sample is passed through a solid sorbent cartridge (e.g., C18) that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. tubitak.gov.tr This is an effective method for both cleanup and preconcentration.
Accelerated Solvent Extraction (ASE) or Microwave-Assisted Extraction (MAE): These techniques use elevated temperature and pressure to achieve faster and more efficient extractions from solid samples but must be used cautiously to avoid degradation of the analyte. pjoes.com
Cleanup and Concentration: The initial extract often contains co-extracted matrix components that can interfere with analysis. Cleanup steps, which may involve further SPE or liquid-liquid extraction, are used to remove these interferences. The final, clean extract is often evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent to increase its concentration before analysis. organomation.com
Standardizing these steps is essential for ensuring data quality and comparability across different research studies.
Future Directions and Emerging Research Avenues for Lead Bis Didodecylbenzenesulphonate
Development of Sustainable and Resource-Efficient Synthetic Approaches
The current industrial synthesis of lead bis(didodecylbenzenesulphonate) and related metal alkylbenzene sulphonates often relies on established methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable and resource-efficient synthetic pathways.
Key Research Objectives:
Alternative Feedstocks: Exploration of bio-based or recycled sources for the dodecylbenzene (B1670861) sulphonate ligand to reduce reliance on petrochemical feedstocks.
Catalyst Innovation: Designing highly efficient and selective catalysts to minimize by-product formation and energy consumption during the alkylation and sulphonation steps.
Process Intensification: Investigating continuous flow reaction chemistry, which can offer better control over reaction parameters, improve yield, and reduce waste compared to traditional batch processes. digitellinc.com
Solvent Reduction: Developing solvent-free or aqueous-based synthesis routes to mitigate the environmental impact associated with volatile organic solvents.
In-Situ and Operando Characterization Techniques for Reaction Monitoring
Understanding the formation mechanism of lead bis(didodecylbenzenesulphonate) is crucial for optimizing its synthesis and ensuring consistent product quality. Traditional analytical methods often rely on analyzing the final product (ex-situ). The application of in-situ and operando spectroscopy offers a window into the reaction as it happens.
Operando spectroscopy, a methodology that combines real-time spectroscopic measurement with the simultaneous monitoring of reaction activity, is a powerful tool for elucidating reaction mechanisms under actual process conditions. wikipedia.org Techniques such as Raman and infrared (IR) spectroscopy are particularly well-suited for this purpose.
Potential Research Applications:
Reaction Pathway Elucidation: Using operando Raman spectroscopy to track the conversion of reactants and the emergence of intermediates and the final product in real-time. researchgate.netresearchgate.net This can help identify reaction kinetics, potential side reactions, and the influence of process parameters like temperature and reactant concentration.
Polymorph and Phase Control: Monitoring the crystallization and phase transitions during synthesis to control the solid-state structure of the final product, which can significantly impact its material properties.
Quality Control: Implementing in-situ probes in reaction vessels for real-time quality assurance, reducing the need for offline testing and enabling immediate process adjustments.
A hypothetical application could involve placing a Raman probe within a reactor to monitor the characteristic vibrational bands of the sulphonate group coordinating to the lead(II) ion, providing a direct measure of product formation.
Integration with Machine Learning and Artificial Intelligence for Accelerated Materials Discovery
Future Research Directions:
Property Prediction: Developing ML models, such as quantitative structure-property relationship (QSPR) models, to predict the performance of lead bis(didodecylbenzenesulphonate) as a stabilizer based on its molecular structure and the formulation of the polymer matrix. patsnap.com
Novel Stabilizer Design: Employing generative AI models to design new lead-based compounds or other metallo-organic stabilizers with enhanced thermal stability, improved compatibility with polymer matrices, or reduced toxicity profiles. frontiersin.orgpatsnap.com These models can explore vast chemical spaces to identify promising candidates for synthesis and testing.
Formulation Optimization: Using AI-driven platforms to rapidly optimize complex formulations, such as PVC blends, by predicting how varying the concentration of the lead stabilizer and other additives will affect the final material's properties. researchmatters.in
| AI/ML Application Area | Objective | Potential Impact |
| Property Prediction (QSPR) | Predict thermal stability and compatibility from molecular structure. | Faster screening of potential stabilizer candidates. |
| Generative Models | Design novel stabilizer molecules with desired properties. | Discovery of next-generation, high-performance additives. frontiersin.orgpatsnap.com |
| Formulation Optimization | Optimize the concentration of additives in a polymer blend. | Reduced development time and cost for new materials. researchmatters.in |
Exploration of Novel Functional Applications in Emerging Technologies
While the primary application of lead bis(didodecylbenzenesulphonate) is as a PVC stabilizer, its molecular structure—a central lead ion coordinated by two long-chain, amphiphilic ligands—suggests potential for other functionalities. volvogroup.comeuropa.eu The dodecylbenzenesulphonate moiety is a classic surfactant structure. wikipedia.orgresearchgate.net Research into the unique properties arising from the combination of this ligand with a heavy metal ion is currently lacking.
Areas for Exploratory Research:
Interfacial Films and Coatings: Investigating the ability of lead bis(didodecylbenzenesulphonate) to form ordered Langmuir-Blodgett films or self-assembled monolayers on various substrates. Such films could have interesting optical or electronic properties.
Advanced Lubricants and Greases: The long alkyl chains suggest potential as an extreme pressure or anti-wear additive in lubricating oils and greases, where the lead could provide a sacrificial layer on metal surfaces.
Precursor for Nanomaterials: Exploring its use as a single-source precursor for the synthesis of lead sulphide (PbS) quantum dots or other lead-containing nanoparticles. The controlled thermal decomposition of the compound could offer a route to size- and shape-controlled nanomaterials.
These potential applications are speculative and would require significant fundamental research to validate.
Fundamental Studies on Structure-Reactivity Relationships and Coordination Dynamics
A deep understanding of the relationship between the molecular structure of lead bis(didodecylbenzenesulphonate) and its chemical reactivity and physical properties is essential for its current and future applications. Currently, detailed structural and mechanistic data for this specific compound are not widely available in public literature.
Key Fundamental Research Questions:
Solid-State Structure: Determining the crystal structure of lead bis(didodecylbenzenesulphonate) through single-crystal X-ray diffraction. This would reveal the coordination geometry around the lead(II) ion, the packing of the molecules, and the nature of the intermolecular interactions.
Solution-State Behavior: Studying its aggregation behavior and coordination dynamics in various solvents using techniques like NMR spectroscopy and dynamic light scattering. This is relevant for understanding its dispersion in polymer matrices.
Structure-Property Correlations: Systematically investigating how modifications to the alkyl chain length or the substitution pattern on the benzene (B151609) ring affect its thermal stability, solubility, and performance as a stabilizer. nih.govwho.int This would establish clear structure-activity relationships to guide the design of improved materials. researchgate.net
Such fundamental studies would provide the scientific underpinning necessary to rationally design better materials and explore the novel applications outlined above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
